molecular formula C22H21N5O2S B14253091 2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 373600-04-5

2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14253091
CAS No.: 373600-04-5
M. Wt: 419.5 g/mol
InChI Key: VDYNQEHJOOPOBC-UHFFFAOYSA-N
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Description

2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound featuring a benzothiazole core linked to a pyridine ring through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves a multi-step processThe final step involves the coupling of the pyridine ring to the benzothiazole core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The azo linkage and benzothiazole core play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its combination of a benzothiazole core, azo linkage, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

373600-04-5

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(2-pyridin-4-yl-1,3-benzothiazol-6-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C22H21N5O2S/c28-13-11-27(12-14-29)19-4-1-17(2-5-19)25-26-18-3-6-20-21(15-18)30-22(24-20)16-7-9-23-10-8-16/h1-10,15,28-29H,11-14H2

InChI Key

VDYNQEHJOOPOBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC3=C(C=C2)N=C(S3)C4=CC=NC=C4)N(CCO)CCO

Origin of Product

United States

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